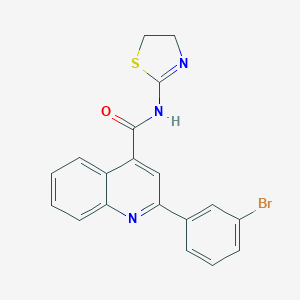
2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a bromophenyl group, and a dihydrothiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromophenyl group and the dihydrothiazolyl moiety. Common reagents used in these reactions include brominating agents, thiazole derivatives, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolinecarboxamides.
Scientific Research Applications
2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. The bromophenyl group and the quinoline core play crucial roles in its binding affinity and specificity. The dihydrothiazolyl moiety may contribute to the compound’s stability and solubility, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-N-(4,5-dihydrothiazol-2-yl)-4-quinolinecarboxamide
- 2-(3-fluorophenyl)-N-(4,5-dihydrothiazol-2-yl)-4-quinolinecarboxamide
- 2-(3-methylphenyl)-N-(4,5-dihydrothiazol-2-yl)-4-quinolinecarboxamide
Uniqueness
Compared to similar compounds, 2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C19H14BrN3OS |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H14BrN3OS/c20-13-5-3-4-12(10-13)17-11-15(14-6-1-2-7-16(14)22-17)18(24)23-19-21-8-9-25-19/h1-7,10-11H,8-9H2,(H,21,23,24) |
InChI Key |
PSAHNMPLXGWEFE-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


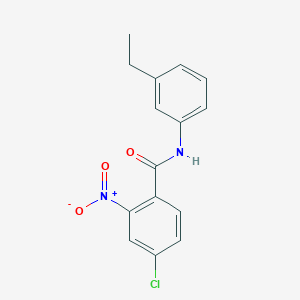
![Ethyl 2-{[3-(4-bromophenyl)acryloyl]amino}benzoate](/img/structure/B330684.png)
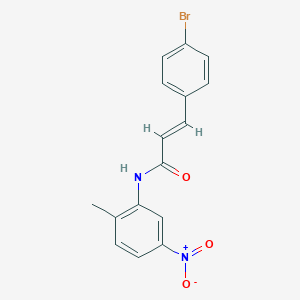
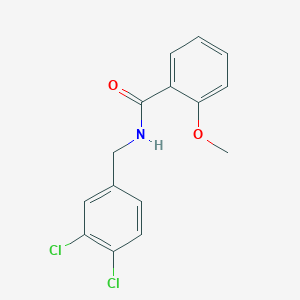

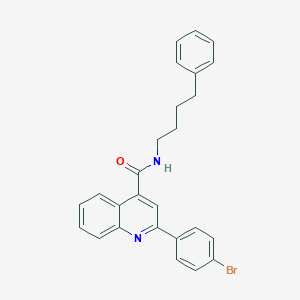
![3-(4-fluorophenyl)-N-{3-{[3-(4-fluorophenyl)acryloyl]amino}-4-nitrophenyl}acrylamide](/img/structure/B330697.png)

![1-[3-(3,4-Dichlorophenyl)acryloyl]-4-{4-nitrophenyl}piperazine](/img/structure/B330699.png)
![5-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B330700.png)
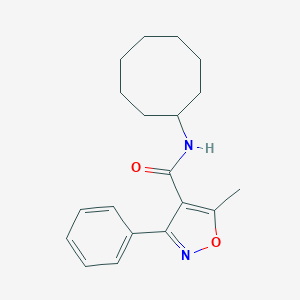
![[3-Amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](2-thienyl)methanone](/img/structure/B330703.png)
![6-[2-(Benzyloxy)-5-bromophenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330704.png)
![2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-iodophenol](/img/structure/B330706.png)
